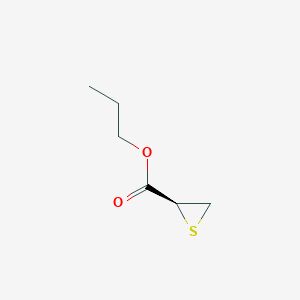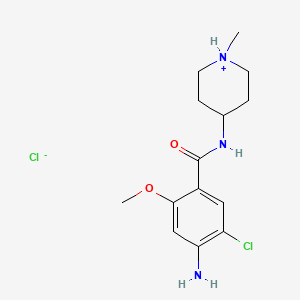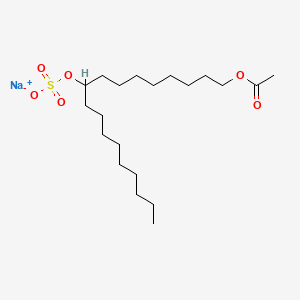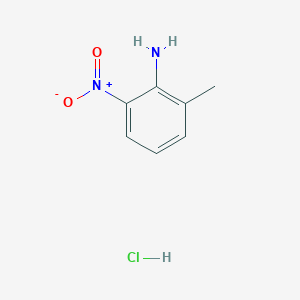
2-Methyl-6-nitrobenzenamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-nitrobenzenamine hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group and a methyl group attached to a benzene ring, along with an amine group that is protonated to form the hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-6-nitrobenzenamine hydrochloride can be synthesized through several methods. One common approach involves the nitration of 2-methylaniline (o-toluidine) to introduce the nitro group at the 6-position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-methyl-6-nitroaniline is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The nitration reaction can be optimized for large-scale production by controlling the concentration of reactants, temperature, and reaction time. The final product is purified through recrystallization or other suitable methods to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-nitrobenzenamine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and methyl groups influence the reactivity and orientation of incoming substituents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.
Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents.
Diazotization: Sodium nitrite, hydrochloric acid.
Major Products Formed
Reduction: 2-Methyl-6-phenylenediamine.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Diazotization: Diazonium salts and azo compounds.
Scientific Research Applications
2-Methyl-6-nitrobenzenamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-6-nitrobenzenamine hydrochloride depends on its specific application. In biological systems, the compound may interact with cellular components, leading to various effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with biomolecules, potentially leading to antimicrobial or cytotoxic effects. The exact molecular targets and pathways involved can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Similar structure but lacks the methyl group.
4-Nitroaniline: Nitro group positioned at the 4-position instead of the 6-position.
2-Methyl-4-nitroaniline: Nitro group at the 4-position and methyl group at the 2-position.
Uniqueness
The presence of the hydrochloride salt form also enhances its solubility and stability in certain contexts .
Properties
Molecular Formula |
C7H9ClN2O2 |
|---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
2-methyl-6-nitroaniline;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-5-3-2-4-6(7(5)8)9(10)11;/h2-4H,8H2,1H3;1H |
InChI Key |
QEEJUWPHYDEURH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





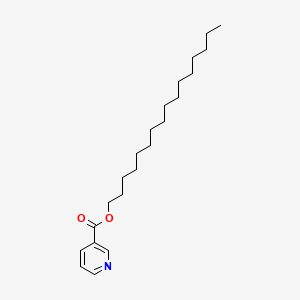

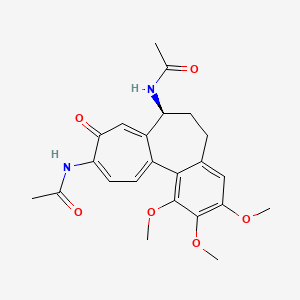
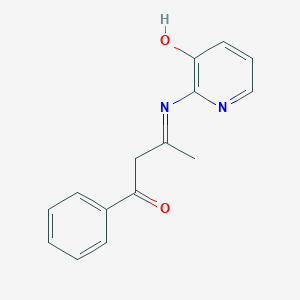
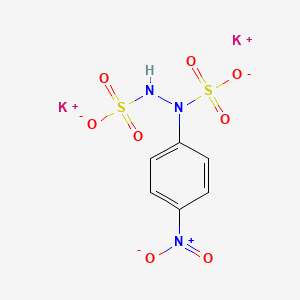

![N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13786059.png)

